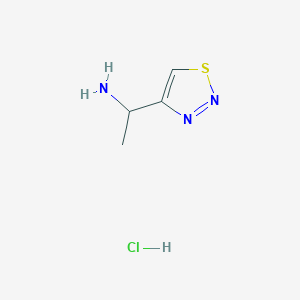

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C4H8ClN3S . It has a molecular weight of 165.64 . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride” is 1S/C4H7N3S.ClH/c1-3(5)4-7-6-2-8-4;/h2-3H,5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride” is a powder . Its storage temperature is room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current data.

Scientific Research Applications

Antimicrobial Activity

1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine hydrochloride has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using this compound as a starting material. These derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds exhibited superior antimicrobial activity compared to others .

Antifungal Potential

The synthesized 1,3,4-thiadiazole derivatives were also evaluated for their antifungal effects. While the exact mechanism remains an active area of research, these compounds showed promise against fungal strains such as T. harzianum and A. niger . The results were comparable to standard antifungal drugs like fluconazole .

Medicinal Chemistry Applications

1,3,4-Thiadiazoles, including our compound of interest, have gained attention in medicinal chemistry due to their diverse biological properties. These include antitumor, anti-inflammatory, and antiviral activities. Researchers explore their potential as drug candidates, making them an intriguing group for pharmaceutical development .

Agrochemicals and Pesticides

The 1,3,4-thiadiazole scaffold has relevance in agrochemicals and pesticides. Scientists investigate derivatives for their pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides .

Antinociceptive Effects

In recent studies, new 1,3,4-thiadiazole derivatives (including those derived from our compound) were examined for their antinociceptive effects on nervous system pathways. These investigations contribute to our understanding of pain management and analgesic mechanisms .

Other Potential Applications

Beyond the mentioned fields, researchers continue to explore novel applications. These may include antidiabetic, antihypertensive, and anticancer properties, as well as chemical reactivity in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity

Mode of Action

Similar compounds have been found to interact with their targets and induce changes that result in antimicrobial effects . The specific interactions and changes induced by this compound would need to be investigated further.

Biochemical Pathways

Related compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have similar effects

properties

IUPAC Name |

1-(thiadiazol-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.ClH/c1-3(5)4-2-8-7-6-4;/h2-3H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDPUUGRONAQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSN=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)

![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2526918.png)